K-Ras ligand-Linker Conjugate 4
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSZDGLMYSDL-OIFRRMEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Chemical Synthesis of K Ras Ligand Linker Conjugates
Structural Components of K-Ras Ligand-Linker Conjugate 4
This compound is a sophisticated chemical entity that incorporates a ligand for a K-Ras recruiting moiety and a PROTAC linker. medchemexpress.comtargetmol.commedchemexpress.com This design allows for its use in the synthesis of potent PROTAC K-Ras degraders. medchemexpress.comtargetmol.commedchemexpress.com The conjugate itself is designed to recruit E3 ligases such as von Hippel-Lindau (VHL) and Cereblon (CRBN). medchemexpress.comtargetmol.commedchemexpress.com
| Component | Function | Example E3 Ligases Recruited |
|---|---|---|
| K-Ras Recruiting Moiety | Binds to the K-Ras protein, particularly mutants like G12C. | - |
| PROTAC Linker | Connects the K-Ras ligand to the E3 ligase ligand and influences the formation of the ternary complex. | - |
| E3 Ubiquitin Ligase Recruiting Element | Binds to an E3 ubiquitin ligase, initiating the ubiquitination and subsequent degradation of the target protein. | VHL, CRBN, MDM2, IAP |
The design of the K-Ras recruiting moiety is paramount for the selectivity and potency of the conjugate. For K-Ras, particularly the G12C mutant, several covalent inhibitors have been developed that bind to the mutated cysteine residue. nih.govaacrjournals.org These inhibitors often target the switch II pocket of the inactive, GDP-bound form of K-Ras. nih.govacs.org The design of these moieties often involves a core structure, a linker capped with a reactive group like acrylamide, and other substituents that engage with different pockets on the protein surface. acs.org The development of these inhibitors has been a significant breakthrough, proving that the once "undruggable" K-Ras can be targeted. nih.govresearchgate.net
The linker in a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. acs.orgacs.org The length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment points of the linker are all crucial parameters that can significantly impact the degradation efficiency. nih.govtechscience.comresearchgate.net An improperly designed linker can lead to reduced efficacy or a complete lack of degradation. mdpi.comnih.gov For instance, the choice of linker can affect the cell permeability of the PROTAC, which is a key factor for its biological activity. mdpi.com
The final component of the PROTAC is the ligand that recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govfrontiersin.orgrsc.org Ligands for these E3 ligases, such as thalidomide (B1683933) and its derivatives for CRBN and small molecules like VH032 for VHL, have been extensively studied and optimized. rsc.orgresearchgate.net The choice of the E3 ligase and its corresponding ligand can influence the degradation efficiency and the tissue specificity of the PROTAC. tocris.com While CRBN ligands are often easier to synthesize, VHL ligands may offer advantages in terms of stability and selectivity. rsc.org
Synthetic Methodologies for this compound
The synthesis of K-Ras ligand-linker conjugates is a multi-step process that requires careful planning and execution. It involves the separate synthesis of the K-Ras ligand and the E3 ligase ligand, followed by their conjugation via a suitable linker.
Ligand Synthesis Approaches
The synthesis of K-Ras ligands often builds upon the established synthetic routes for known K-Ras inhibitors. For example, the synthesis of MRTX849, a potent K-Ras G12C inhibitor, involves several steps to construct its complex heterocyclic core. nih.govacs.org Similarly, the synthesis of ligands for E3 ligases like VHL and CRBN has been well-documented. thieme-connect.comrscf.runih.gov For VHL ligands, efficient and optimized protocols have been developed to allow for large-scale synthesis. thieme-connect.com The synthesis of CRBN ligands often starts from readily available glutarimide (B196013) derivatives. rscf.runih.gov
Conjugation Chemistry for Ligand-Linker Assembly
The assembly of a K-Ras ligand-linker conjugate involves the chemical joining of a molecule that binds to the K-Ras protein with a linker chain. The design of the linker is a critical aspect of developing PROTACs, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase). chemicalbook.com
Commonly used linkers in PROTAC design include polyethylene glycol (PEG) chains and alkyl chains due to their flexibility and well-understood chemical properties. medchemexpress.com The specific attachment points on both the K-Ras ligand and the linker are optimized empirically to ensure that the final PROTAC can effectively bring the K-Ras protein and the E3 ligase into proximity for ubiquitination. chemicalbook.commedchemexpress.com
This compound is a synthesized chemical intermediate that incorporates a K-Ras recruiting moiety attached to a PROTAC linker. glpbio.comgoogle.comtargetmol.com This design prepares the molecule for the subsequent attachment of an E3 ligase ligand. While the precise chemical reactions and conditions for the synthesis of this compound are not detailed in publicly available literature, the process would involve standard organic chemistry reactions to form a stable covalent bond between the K-Ras ligand and the chosen linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2378261-83-5 | targetmol.com |
| Molecular Formula | C₃₅H₅₁N₇O₈ | |
| Molecular Weight | 697.834 g/mol | biocompare.com |
| Description | A compound containing a K-Ras ligand and a PROTAC linker, used for synthesizing PROTAC K-Ras degraders. | glpbio.comtargetmol.com |
Generation of Full PROTAC K-Ras Degraders from Ligand-Linker Conjugates
The final step in creating a functional K-Ras degrader is the conjugation of the K-Ras ligand-linker intermediate with a ligand for an E3 ubiquitin ligase. This transforms the intermediate into a heterobifunctional molecule capable of inducing the targeted degradation of the K-Ras protein. nih.gov
This compound serves as a direct precursor in the synthesis of PROTAC K-Ras Degrader-1 . glpbio.commedchemexpress.com This final degrader is a potent, Cereblon (CRBN)-based PROTAC, meaning it utilizes a ligand that recruits the CRBN E3 ubiquitin ligase complex. biosynth.commedchemexpress.com Upon formation of the ternary complex facilitated by PROTAC K-Ras Degrader-1, the CRBN ligase ubiquitinates the K-Ras protein, marking it for destruction by the proteasome. biosynth.commedchemexpress.com
Research findings indicate that PROTAC K-Ras Degrader-1 demonstrates significant degradation efficacy (≥70%) in SW1573 cancer cell lines. medchemexpress.commedchemexpress.comglpbio.com The successful generation of this potent degrader from its ligand-linker conjugate highlights the effectiveness of this modular synthetic strategy in developing targeted protein degradation therapeutics. nih.govnih.gov
Table 2: Profile of PROTAC K-Ras Degrader-1
| Property | Value | Reference |
| Identifier | PROTAC K-Ras Degrader-1; Compound 518 | medchemexpress.comexcenen.com |
| CAS Number | 2378258-52-5 | chemicalbook.commedchemexpress.com |
| Molecular Formula | C₅₃H₆₂N₁₀O₁₀ | biosynth.commedchemexpress.com |
| Molecular Weight | 999.12 g/mol | biosynth.comexcenen.com |
| Mechanism of Action | Induces degradation of K-Ras via recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. | biosynth.commedchemexpress.com |
| Reported Efficacy | Exhibits ≥70% degradation of K-Ras in SW1573 cells. | glpbio.com |
Preclinical Biological Evaluation of K Ras Ligand Linker Conjugate Derived Protacs
In Vitro Cellular Activity and Efficacy
The initial evaluation of a K-Ras-targeting PROTAC involves a series of in vitro experiments using cancer cell lines to confirm its mechanism of action and anti-cancer activity.
Target engagement studies are crucial to confirm that the PROTAC can enter the cell and bind to its intended target, the K-Ras protein. This is a prerequisite for inducing protein degradation. Various biochemical and cellular assays are employed for this purpose. For instance, cellular thermal shift assays (CETSA) can detect the stabilization of the target protein upon ligand binding. More advanced mass spectrometry-based techniques can directly quantify the amount of K-Ras protein bound to the degrader within the cell lysate from treated cancer cells. researchgate.net For example, an ultra-sensitive immunoaffinity liquid chromatography–mass spectrometry (LC-MS/MS) method has been developed to quantify both free and inhibitor-bound K-Ras G12C, demonstrating dose-dependent target engagement in tumor biopsies. researchgate.net Another method involves using a clickable version of the molecule to visualize target engagement in cells via fluorescence imaging. acs.org While these methods are standard for evaluating K-Ras-targeted compounds, specific quantitative target engagement data for PROTACs derived from K-Ras ligand-linker conjugate 4 are not detailed in publicly available research.
The defining function of a PROTAC is to induce the degradation of its target protein. PROTAC K-Ras Degrader-1, synthesized from this compound, incorporates a ligand for an E3 ligase (such as VHL, CRBN, MDM2, or IAP) and a K-Ras recruiting moiety. medchemexpress.comtargetmol.com This design facilitates the formation of a ternary complex between K-Ras and the E3 ligase, leading to the ubiquitination of K-Ras and its subsequent destruction by the proteasome. medchemexpress.comportlandpress.com
The efficacy of this process is typically measured by Western blot or mass spectrometry to quantify the reduction in K-Ras protein levels following treatment. Research indicates that PROTAC K-Ras Degrader-1 is a potent K-Ras degrader, exhibiting significant degradation efficacy in a K-Ras mutant cancer cell line. medchemexpress.combiocompare.comtargetmol.com
| Cell Line | K-Ras Mutation | Degradation Efficacy | Source |
|---|---|---|---|
| SW1573 | G12C | ≥70% | medchemexpress.comtargetmol.comtargetmol.com |
The K-Ras protein is a critical node in signaling pathways that drive cell growth and proliferation, most notably the MAPK and PI3K/AKT pathways. aacrjournals.orgnih.gov Oncogenic mutations lock K-Ras in an active state, leading to constitutive signaling through these cascades. aacrjournals.org A successful K-Ras degrader is expected to shut down this aberrant signaling. This is assessed by measuring the phosphorylation status of key downstream proteins, such as ERK (pERK) and AKT (pAKT). A reduction in the levels of pERK and pAKT following treatment with the PROTAC indicates successful blockade of the K-Ras signaling pathway. researchgate.netnih.gov This downstream pathway inhibition is a critical indicator of the PROTAC's functional impact on cancer cell biology.
The ultimate goal of a K-Ras-targeting PROTAC in an oncology setting is to halt the proliferation of cancer cells and induce cell death. The anti-proliferative activity of PROTAC K-Ras Degrader-1 is evaluated using various cell-based assays, such as the MTT, MTS, or CellTiter-Glo assays, which measure cell viability and metabolic activity. nih.govbmgrp.com These experiments are conducted across a panel of cancer cell lines with different K-Ras mutation statuses to determine the degrader's potency and selectivity. The results are typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | K-Ras Mutation | Assay | IC50 / GI50 (nM) |
|---|---|---|---|---|
| SW1573 | Non-Small Cell Lung | G12C | CellTiter-Glo | Data not available |
| MIA PaCa-2 | Pancreatic | G12C | CellTiter-Glo | Data not available |
| AsPC-1 | Pancreatic | G12D | CellTiter-Glo | Data not available |
| HCT116 | Colorectal | G13D | CellTiter-Glo | Data not available |
Note: This table is for illustrative purposes to show the type of data generated in such studies. Specific cell proliferation data for PROTAC K-Ras Degrader-1 is not publicly available.
In Vivo Efficacy Studies
Following promising in vitro results, the K-Ras degrader is advanced to in vivo studies to assess its efficacy in a living organism.
Xenograft studies are the gold standard for preclinical in vivo testing of anti-cancer agents. In these models, human cancer cells with a specific K-Ras mutation are implanted subcutaneously or orthotopically into immunocompromised mice. nih.govnih.gov Once tumors are established, the mice are treated with the PROTAC. The primary endpoints of these studies are the inhibition of tumor growth and, ideally, tumor regression. oncotarget.com For example, studies with other K-Ras G12D-targeting PROTACs have demonstrated significant tumor growth suppression in AsPC-1 pancreatic cancer xenograft models. nih.gov Similarly, the KRAS-targeting PROTAC ACBI3 has been shown to cause tumor regressions in KRAS mutant xenograft mouse models. medchemexpress.com While these results for other molecules highlight the potential of the PROTAC approach, specific in vivo efficacy data for PROTACs derived from this compound in xenograft models have not been reported in the public domain.
Assessment of Tumor Growth Modulation
The antitumor activity of PROTACs derived from this compound has been evaluated in vitro using cancer cell lines harboring specific KRAS mutations. The primary measure of activity is the ability of the compound to inhibit cell proliferation and induce cell death.
Detailed in vitro studies on a PROTAC designated as PROTAC K-Ras Degrader-1 (PKD-1) were conducted using the MIA PaCa-2 pancreatic cancer cell line, which harbors a KRAS G12C mutation. cellosaurus.orgsyncsci.com The investigation revealed that PKD-1 effectively reduces cell viability, induces cell cycle arrest at the G0/G1 phase, and promotes apoptosis. syncsci.com These findings indicate that the degradation of the oncogenic KRAS G12C protein successfully disrupts essential cellular processes required for tumor cell survival and proliferation. syncsci.com
Furthermore, vendor information indicates that PROTAC K-Ras Degrader-1, which is synthesized from this compound, demonstrates significant degradation efficacy of over 70% in SW1573 cells, a human lung carcinoma cell line also known to carry a homozygous KRAS G12C mutation. cellosaurus.orgmedchemexpress.commedchemexpress.comcellosaurus.org This corroborates the activity observed in pancreatic cancer cells.
Currently, there is no publicly available data from in vivo studies, such as xenograft models in mice, to assess the tumor growth modulation of PROTAC K-Ras Degrader-1.
| Cell Line | KRAS Mutation | Observed Effects | Reference |
|---|---|---|---|
| MIA PaCa-2 | G12C | Reduced cell viability, cell cycle arrest in G0/G1 phase, and promotion of apoptosis. | syncsci.com |
| SW1573 | G12C | ≥70% degradation efficacy, implying downstream inhibition of growth signaling. | medchemexpress.commedchemexpress.com |
Pharmacodynamic Biomarker Analysis
Pharmacodynamic (PD) studies are crucial to confirm that a PROTAC is functioning as intended by degrading the target protein. For PROTACs derived from this compound, the primary PD biomarker is the level of the K-Ras protein itself within the cancer cells.
Studies on PROTAC K-Ras Degrader-1 (PKD-1) have confirmed its ability to effectively degrade the KRAS G12C protein in MIA PaCa-2 pancreatic cancer cells. cellosaurus.orgsyncsci.com The degradation was sustained for up to 72 hours. cellosaurus.org Mechanistic investigations further revealed that this degradation is dependent on the 26S proteasome, which is consistent with the mode of action of a PROTAC. cellosaurus.orgsyncsci.com When the 26S proteasome was inhibited, the degradation of the KRAS protein was significantly reduced, confirming that PKD-1 harnesses the cell's natural protein disposal machinery. syncsci.com
While degradation of the target protein is the primary pharmacodynamic marker, inhibition of downstream signaling pathways, such as the MAPK pathway (often measured by levels of phosphorylated ERK, or pERK), is a key secondary marker. For other KRAS-targeting PROTACs, a reduction in pERK levels has been demonstrated. acs.org However, for the specific PROTAC derived from this compound (PKD-1), detailed quantitative data on the modulation of downstream biomarkers like pERK have not been reported in the available literature.
| Cell Line | KRAS Allele | Pharmacodynamic Effect | Mechanism | Reference |
|---|---|---|---|---|
| MIA PaCa-2 | G12C | Promoted degradation of KRAS G12C protein for up to 72 hours. | 26S Proteasome-mediated | cellosaurus.orgsyncsci.com |
| SW1573 | G12C | ≥70% degradation of K-Ras protein. | Presumed proteasome-mediated | medchemexpress.commedchemexpress.com |
Allele Specificity and Pan-Ras Targeting Strategies
A critical aspect of KRAS-targeted therapies is their specificity for the various mutations (alleles) of the KRAS gene. Some therapies are designed to be highly specific to a single allele, such as G12C, while others aim for a "pan-Ras" approach, targeting multiple RAS isoforms (K-Ras, N-Ras, H-Ras) or multiple KRAS mutations simultaneously. nih.govnih.gov
The preclinical data available for PROTAC K-Ras Degrader-1, which is derived from this compound, strongly indicates allele-specific activity against KRAS G12C. cellosaurus.orgsyncsci.com Efficacy has been demonstrated in two different cancer cell lines, MIA PaCa-2 (pancreatic) and SW1573 (lung), both of which are characterized by the KRAS G12C mutation. cellosaurus.orgsyncsci.comcellosaurus.org This specificity is conferred by the ligand component of the PROTAC, which must bind to the K-Ras protein.
In contrast to this specific approach, researchers are also developing pan-KRAS degraders that utilize ligands capable of binding to K-Ras regardless of its mutational status. medchemexpress.commedchemexpress.com For example, the degrader ACBI3 has shown activity against multiple KRAS mutants. nih.gov Similarly, strategies targeting upstream regulators like SOS1 are being explored to achieve pan-KRAS inhibition indirectly. nih.gov
There is currently no evidence in the reviewed literature to suggest that PROTAC K-Ras Degrader-1 possesses pan-RAS or broad pan-KRAS activity. All available biological data points to its role as a KRAS G12C-specific degrader.
Structure Activity Relationships Sar and Lead Optimization in K Ras Ligand Linker Conjugates
Linker Engineering for Enhanced Degradation
The distance between the K-Ras warhead and the E3 ligase anchor is crucial. Linker length must be carefully tuned to allow for the productive formation of the ternary complex. nih.gov
Optimal Length: If a linker is too short, steric hindrance may prevent the K-Ras protein and the E3 ligase from binding simultaneously. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com Studies have shown a clear dependence of PROTAC efficacy on linker length. For instance, in a series of PROTACs targeting TBK1, degradation was not observed with linkers shorter than 12 atoms, whereas linkers between 12 and 29 atoms were potent degraders. nih.gov Similarly, a screen of MRTX849-based KRAS G12C PROTACs identified that shorter linkers of approximately 6 atoms resulted in the most robust degradation, leading to the development of the degrader LC-2. acs.org
Flexibility: A degree of flexibility, often imparted by alkyl or polyethylene (B3416737) glycol (PEG) chains, can be essential for allowing the PROTAC to adopt a suitable conformation for ternary complex formation. nih.gov The crystal structure of the degrader MZ1 in its ternary complex showed that the flexible linker folded upon itself to achieve a bioactive conformation, highlighting the importance of this property. nih.gov However, excessive flexibility can come at an entropic cost, potentially offsetting the energy gained from new protein-protein interactions within the complex. nih.gov
Table 3: Impact of Linker Length on PROTAC Activity
| Target | Linker Length Range | Observation | Reference |
|---|---|---|---|
| TBK1 | 7-29 atoms | Degradation was not observed below 12 atoms. Potency was high for lengths between 12 and 29 atoms, with a decrease at the longest length. | nih.gov |
| KRAS G12C | ~6 atoms vs. longer variants | A screen suggested that shorter linker lengths (~6 atoms) enabled the most robust degradation for MRTX849-based, VHL-recruiting PROTACs. | acs.org |
| Estrogen Receptor (ER)-α | 9-21 atoms | A significant effect of chain length on efficacy was found, with a 16-atom chain length being optimal in this specific system. | nih.gov |
| EGFR/HER2 | Varied by one ethylene (B1197577) glycol unit | A lapatinib-based PROTAC degraded both EGFR and HER2. Extending the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader. | nih.gov |
The chemical makeup of the linker dictates key physicochemical properties that influence PROTAC performance, including solubility, cell permeability, and stability. precisepeg.comaxispharm.com
Rigidity and Conformation: Incorporating rigid structural elements, such as aromatic rings, piperazines, or spirocyclic structures, into the linker can enhance performance. precisepeg.comresearchgate.net These rigid components can reduce the conformational flexibility of the PROTAC, pre-organizing it into an active conformation that favors ternary complex formation. precisepeg.com This can improve selectivity and potency by minimizing the entropic penalty associated with binding. nih.gov
Attachment Points: The specific position where the linker is attached to the warhead and the anchor ligand is also a critical variable. precisepeg.comexplorationpub.com The exit vector from the ligand must be directed towards a solvent-exposed area to avoid disrupting key binding interactions with the target protein or E3 ligase. mdpi.comexplorationpub.com
Linkers can be broadly categorized as either cleavable or non-cleavable, a design choice that has a significant impact on the PROTAC's mechanism of action and potential therapeutic index. proteogenix.sciencebiochempeg.com
Non-Cleavable Linkers: These linkers are stable and rely on the complete proteolytic degradation of the entire ternary complex within the lysosome to release the active payload. biochempeg.com A major advantage of this design is increased stability in plasma, which can reduce the risk of premature drug release and off-target toxicity, potentially leading to a wider therapeutic window. biochempeg.combroadpharm.com However, the released payload remains attached to the linker and an amino acid residue from the degraded protein, which may affect its ability to diffuse out of the cell. researchgate.net
Table 4: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Reference |
|---|---|---|---|
| Release Mechanism | Cleavage by intracellular environment (e.g., pH, enzymes, glutathione). | Requires complete lysosomal degradation of the PROTAC-protein complex. | biochempeg.com |
| Stability | Designed to be stable in circulation but labile in target cells. | Generally higher stability in plasma. | proteogenix.sciencebiochempeg.com |
| Bystander Effect | Possible if the released payload is cell-permeable, killing adjacent cells. | Generally not possible as the released payload is charged and cannot diffuse across membranes. | broadpharm.comresearchgate.net |
| Off-Target Toxicity | Potentially higher risk due to premature cleavage or bystander effect. | Potentially lower risk due to higher stability and contained payload release. | proteogenix.sciencebroadpharm.com |
| Examples of Mechanisms | Hydrazones (acid-sensitive), disulfides (glutathione-sensitive), peptide sequences (protease-sensitive). | Thioether or maleimidocaproyl (MC) linkages. | biochempeg.combroadpharm.com |
E3 Ligase Ligand Selection and Optimization
Cereblon has been a popular choice for recruitment in the development of K-Ras degraders. Ligands for CRBN are typically derivatives of thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide. nih.gov These ligands have been incorporated into PROTACs designed to target various K-Ras mutants.
For instance, PROTAC KRAS G12C degrader-1 is a Cereblon-based PROTAC that has been shown to induce dimerization between CRBN and KRAS G12C, leading to the degradation of a GFP-KRAS G12C fusion protein in reporter cells. medchemexpress.com Another study detailed the development of pomalidomide-based PROTACs targeting KRAS G12C. researchgate.net One of the synthesized compounds, KP-14, demonstrated the ability to degrade endogenous KRAS G12C in NCI-H358 cancer cells with a half-maximal degradation concentration (DC50) of approximately 1.25 μM. researchgate.net This degradation was shown to be selective for the G12C mutant over other isoforms like G13D and resulted in the suppression of the downstream MAPK signaling pathway. researchgate.net
However, the development of CRBN-based K-Ras degraders has faced challenges. Some studies have reported that while their lead degraders could bind to both CRBN and KRAS G12C and induce the formation of a ternary complex, they failed to efficiently degrade endogenous KRAS G12C in pancreatic and lung cancer cell lines. acs.org This suggests that the formation of a ternary complex alone is not sufficient for potent degradation and highlights the complexity of achieving effective poly-ubiquitination of the target protein. acs.org
In a different approach, researchers have developed CRBN-based degraders targeting Son of Sevenless Homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates K-Ras. biotheryx.comaacrjournals.orgaacrjournals.org The degraders BTX-6654 and BTX-7312 were shown to potently and specifically degrade SOS1, leading to the inhibition of downstream signaling and antiproliferative activity in various KRAS-mutant cell lines. biotheryx.comaacrjournals.org This indirect approach of targeting a K-Ras activator represents a promising pan-KRAS strategy. biotheryx.comaacrjournals.orgaacrjournals.org
Table 1: Examples of Cereblon-Based K-Ras Degraders and their Activity
| Compound Name | Target | E3 Ligase | Key Findings | Reference |
| PROTAC KRAS G12C degrader-1 | KRAS G12C | CRBN | Induces CRBN/KRAS G12C dimerization and degrades GFP-KRAS G12C in reporter cells. | medchemexpress.com |
| KP-14 | KRAS G12C | CRBN | Degrades endogenous KRAS G12C in NCI-H358 cells (DC50 ≈ 1.25 μM) and suppresses MAPK signaling. | researchgate.net |
| BTX-6654 | SOS1 | CRBN | Potently degrades SOS1, inhibiting downstream K-Ras signaling in various mutant cell lines. | biotheryx.comaacrjournals.orgaacrjournals.org |
| MRT-2359 | GSPT1 | CRBN | A molecular glue degrader that disrupts protein synthesis machinery in MYC-driven tumors, which are often associated with KRAS mutations. | columbia.edumonterosatx.comnjbio.com |
Von Hippel-Landau (VHL) Based Degraders
The Von Hippel-Landau (VHL) E3 ligase has also been successfully recruited for the degradation of K-Ras. A notable example is LC-2, a first-in-class PROTAC that degrades endogenous KRAS G12C. acs.orgchemrxiv.orgmedchemexpress.com LC-2 is composed of the covalent KRAS G12C inhibitor MRTX849 and a VHL ligand. acs.orgnih.gov It has been shown to induce rapid and sustained degradation of KRAS G12C in both homozygous and heterozygous cell lines, with DC50 values ranging from 0.25 to 0.76 μM. acs.orgmedchemexpress.com The degradation of KRAS G12C by LC-2 was confirmed to be dependent on the formation of a ternary complex with VHL and the subsequent action of the proteasome. acs.orgnih.gov
The development of pan-KRAS degraders has also seen success with VHL recruitment. ACBI3 is a VHL-recruiting PROTAC that can potently degrade 13 of the most prevalent KRAS variants. opnme.comopnme.com The design of ACBI3 was guided by the optimization of the VHL:PROTAC:KRAS ternary complex stability. opnme.comopnme.com This degrader demonstrated a significant potency gain over simple inhibition of K-Ras and led to tumor regression in in vivo models. opnme.comdundee.ac.uk
The optimization of VHL-based degraders also involves modifying the linker and the K-Ras binder. For instance, in the development of KRAS G12D degraders, analogs of the inhibitor MRTX1133 were conjugated to a VHL ligand, and variations in the linker were explored to improve cell permeability and degradation activity. techscience.com
Table 2: Examples of VHL-Based K-Ras Degraders and their Activity
| Compound Name | Target | E3 Ligase | Key Findings | Reference |
| LC-2 | KRAS G12C | VHL | Degrades endogenous KRAS G12C with DC50 values of 0.25-0.76 μM and suppresses MAPK signaling. | acs.orgchemrxiv.orgmedchemexpress.com |
| ACBI3 | Pan-KRAS | VHL | Potently degrades 13 of the most common KRAS mutants, showing greater potency than inhibition. | opnme.comopnme.comdundee.ac.uk |
| PROTAC 80 | KRAS G12D | VHL | Potently degrades KRAS G12D and inhibits the proliferation of KRAS G12D mutant cancer cell lines. | techscience.com |
Other E3 Ligase Engagers
While CRBN and VHL are the most explored E3 ligases for K-Ras degradation, the human genome encodes over 600 E3 ligases, offering a vast and largely untapped resource for the development of novel PROTACs. The initial information for "K-Ras ligand-linker conjugate 4" mentioned the potential to recruit other E3 ligases such as MDM2 and IAP, although specific research findings on K-Ras degraders utilizing these ligases are less prevalent in the public domain. acs.orgbiotheryx.com The exploration of alternative E3 ligases could provide solutions to resistance mechanisms that may arise from the downregulation of CRBN or VHL and could also offer tissue-specific degradation profiles. techscience.com
Advanced Methodologies and Computational Approaches in K Ras Ligand Linker Conjugate Research
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a microscopic view of protein-ligand interactions and dynamics.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of K-Ras and how it is influenced by the binding of ligand-linker conjugates. acs.org These simulations model the movement of atoms and molecules over time, allowing researchers to observe how a conjugate interacts with the protein and affects its structure and flexibility. mdpi.com By running simulations of both wild-type and mutant K-Ras, scientists can identify subtle differences in their dynamics that can be exploited for developing mutant-specific inhibitors. researchgate.net For instance, MD simulations can reveal how a conjugate stabilizes a particular conformation of K-Ras, potentially locking it in an inactive state or exposing new sites for therapeutic intervention. plos.org
Table 1: Key Insights from Molecular Dynamics Simulations in K-Ras Research
| Insight | Description | Relevance to Conjugate Design |
| Conformational Dynamics | Reveals the range of shapes a K-Ras protein can adopt. acs.org | Helps in designing ligands that bind to specific, less common conformations. |
| Pocket Plasticity | Shows how binding pockets can change shape and size. nih.gov | Informs the design of linkers that can adapt to dynamic binding sites. |
| Allosteric Networks | Identifies how binding at one site can affect a distant site on the protein. oup.com | Crucial for designing allosteric inhibitors that don't compete with the high-affinity GTP/GDP binding. |
| Water Molecule Roles | Highlights the role of water molecules in mediating protein-ligand interactions. researchgate.net | Can be leveraged to design ligands with improved binding affinity and specificity. |
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target like K-Ras. mdpi.com This method significantly narrows down the number of compounds that need to be tested experimentally, saving time and resources. nih.gov Structure-based virtual screening utilizes the three-dimensional structure of K-Ras to dock and score potential ligands based on their predicted binding affinity and complementarity to the binding site. mdpi.comnih.gov Machine learning algorithms are also being increasingly employed to build predictive models that can rapidly screen large chemical databases for potential K-Ras inhibitors. nih.gov
Ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. researchgate.net By analyzing the binding site, researchers can identify key amino acid residues that are critical for ligand recognition. nih.gov This information is invaluable for optimizing the ligand part of the conjugate to enhance its binding affinity and selectivity for K-Ras. Several druggable allosteric sites on K-Ras have been identified through these methods, providing alternative targets to the challenging nucleotide-binding pocket. nih.govresearchgate.net
Fragment-Based Drug Discovery (FBDD) for K-Ras Ligand Identification
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel starting points for drug design. nih.gov Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds called fragments. pnas.org These fragments typically bind with low affinity but do so very efficiently. Once a fragment that binds to a specific pocket on K-Ras is identified, it can be grown or linked with other fragments to create a more potent and specific ligand. acs.org This approach has been particularly successful in identifying covalent inhibitors for the K-Ras G12C mutant by targeting the mutant cysteine residue. nih.gov
Table 2: Comparison of High-Throughput Screening and Fragment-Based Drug Discovery
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | Millions of compounds | Thousands of fragments |
| Compound Complexity | High | Low |
| Hit Affinity | Micromolar to nanomolar | Millimolar to micromolar |
| Ligand Efficiency | Variable | High |
High-Throughput Screening Platforms for Modulators of K-Ras Interactions
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of K-Ras or its interactions with other proteins. aacrjournals.org Various HTS assays have been developed, including those that measure the disruption of the K-Ras/Raf interaction, a critical step in the signaling cascade. aacrjournals.orgnih.gov Technologies like bioluminescence resonance energy transfer (BRET) have been adapted to create live-cell screening platforms to identify compounds that can either inhibit or, in some cases, enhance K-Ras interactions. aacrjournals.orgnih.gov These platforms are crucial for discovering novel chemical scaffolds that can be further optimized into potent K-Ras inhibitors.
Peptide-Based Approaches for K-Ras Ligand Discovery
Peptides offer a promising alternative to small molecules for targeting challenging protein-protein interactions. nih.gov Large libraries of peptides, including cyclic peptides, can be screened for their ability to bind to K-Ras and disrupt its function. acs.orgacs.org Techniques like mRNA display allow for the screening of trillions of different peptides to identify those with high affinity and selectivity for specific K-Ras mutants and nucleotide states. acs.org Once identified, the binding mode of these peptides can be determined, and their properties can be further optimized. In some cases, peptide inhibitors can serve as a blueprint for the design of smaller, more drug-like molecules. nih.gov
Protein Engineering and Bioconjugation Strategies for K-Ras Modulators
The quest to effectively target K-Ras, a protein frequently mutated in some of the most aggressive cancers, has led to the development of sophisticated protein engineering and bioconjugation strategies. These advanced methodologies aim to create highly targeted and potent therapeutic agents by combining the specificity of engineered proteins with the inhibitory power of small molecule ligands. This approach is particularly crucial for overcoming the challenges associated with directly drugging K-Ras mutants, which have historically been considered intractable targets. oncotarget.commdpi.com
A prominent strategy in this field is the creation of antibody-drug conjugates (ADCs). broadpharm.comaacrjournals.org ADCs are comprised of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. broadpharm.com In the context of K-Ras, the payload can be a potent K-Ras inhibitor. aacrjournals.org The antibody is engineered to recognize and bind to specific antigens on the surface of tumor cells, thereby delivering the inhibitor directly to the cancer cells and sparing healthy tissues. broadpharm.com This targeted delivery is a significant advantage, potentially reducing systemic toxicity and increasing the therapeutic window. proteogenix.science For instance, researchers have developed ADCs with payloads that are selective for KRAS G12D or are pan-RAS inhibitors, and have conjugated them to antibodies targeting various tumor-associated antigens like HER2, Trop2, and Claudin18.2. aacrjournals.org
The success of an ADC is critically dependent on the linker used for bioconjugation. broadpharm.com Linkers are broadly classified as either cleavable or non-cleavable. broadpharm.combiochempeg.com
Cleavable linkers are designed to be stable in the bloodstream but release the drug payload under specific conditions prevalent within the tumor microenvironment or inside the cancer cell. broadpharm.combroadpharm.com These triggers can include lower pH in endosomes and lysosomes, higher concentrations of glutathione (B108866) inside the cell, or the presence of specific enzymes like cathepsins. broadpharm.com An advantage of cleavable linkers is their potential to induce a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. broadpharm.comproteogenix.science
Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the drug. broadpharm.combiochempeg.com This results in the payload being released with an attached amino acid residue from the antibody. biochempeg.com Non-cleavable linkers generally offer greater stability in plasma, which can lead to a better therapeutic index and reduced off-target toxicity. proteogenix.sciencebiochempeg.com
Beyond traditional antibodies, other engineered protein scaffolds are being explored as delivery vehicles for K-Ras modulators. oncotarget.com These alternative scaffolds, such as Designed Ankyrin Repeat Proteins (DARPins), monobodies, and affibodies, offer several advantages, including smaller size, high stability, and ease of production. oncotarget.comresearchgate.netslu.se For example, DARPins have been engineered to bind to K-Ras with high specificity and inhibit its interaction with downstream effector proteins. oncotarget.com Similarly, a synthetic binding protein called NS1 has been shown to bind to H-Ras and K-Ras, disrupting their dimerization and signaling. researchgate.net
The method of conjugation is another critical aspect of developing these advanced modulators. Traditional random conjugation methods, which typically target lysine (B10760008) or cysteine residues on the protein, can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). oup.comnews-medical.net This heterogeneity can lead to unpredictable pharmacokinetics and therapeutic outcomes. oup.com To address this, site-specific conjugation techniques have been developed to produce homogeneous ADCs with a precise DAR. news-medical.net These methods involve engineering the protein to introduce a unique reactive site for conjugation. nih.gov This can be achieved by:
Engineering cysteine residues: Introducing a cysteine residue at a specific location on the antibody allows for controlled conjugation. nih.gov
Incorporating unnatural amino acids: Genetically encoding an unnatural amino acid with a unique functional group provides a bioorthogonal handle for drug attachment. nih.govnih.gov
Enzymatic conjugation: Using enzymes like transglutaminase or sortase A can mediate the site-specific attachment of a drug to the protein. nih.gov
Glycoengineering: Modifying the natural glycans on an antibody can create a site for specific conjugation. news-medical.net
These site-specific methods lead to well-defined, homogeneous products with improved stability and pharmacokinetic profiles. oup.comnews-medical.net
A novel approach combines targeted therapy with immunotherapy by engineering antibodies that recognize the complex formed when a K-Ras inhibitor binds to the mutant KRAS protein. cancer.gov This drug-protein complex can be presented on the cell surface by MHC molecules, creating a unique target for an engineered antibody to bind and recruit immune cells to destroy the cancer cell. cancer.gov This strategy has shown promise in overcoming resistance to K-Ras inhibitors. cancer.gov
Data Tables
Table 1: Comparison of Linker Strategies in Bioconjugation
| Linker Type | Release Mechanism | Key Advantages | Key Considerations |
| Cleavable | Enzymatic cleavage, pH sensitivity, or reduction | Potential for bystander effect, targeted drug release in the tumor microenvironment. broadpharm.comproteogenix.science | Risk of premature drug release, potentially leading to off-target toxicity. proteogenix.science |
| Non-cleavable | Antibody degradation in the lysosome | Higher plasma stability, potentially lower off-target toxicity, and a better therapeutic index. proteogenix.sciencebiochempeg.com | The drug-linker-amino acid catabolite must retain activity; no bystander effect. broadpharm.combiochempeg.com |
Table 2: Overview of Site-Specific Conjugation Methods
| Method | Description | Primary Benefit |
| Engineered Cysteines | A cysteine residue is introduced at a specific site on the protein for conjugation. nih.gov | Provides a specific and reactive handle for conjugation. |
| Unnatural Amino Acids | An amino acid with a unique chemical handle is incorporated into the protein sequence. nih.govnih.gov | Allows for bioorthogonal chemistry, ensuring highly specific conjugation. |
| Enzymatic Ligation | Enzymes like transglutaminase are used to create a covalent bond between the drug and the protein at a specific tag. nih.gov | Offers high specificity and mild reaction conditions. |
| Glycoengineering | The carbohydrate portions of an antibody are enzymatically modified to allow for drug attachment. news-medical.net | Utilizes natural post-translational modifications for site-specific conjugation. |
Q & A
Q. What is the structural and functional rationale behind the design of K-Ras ligand-Linker Conjugate 4 in PROTAC-mediated degradation?
this compound integrates a K-Ras-targeting ligand with a PROTAC linker to recruit E3 ubiquitin ligases (e.g., VHL, CRBN, MDM2, IAP), enabling the formation of a ternary complex for ubiquitination and proteasomal degradation of K-Ras. The linker’s length and chemical composition are critical for maintaining spatial flexibility between the ligand and E3 ligase, ensuring efficient degradation. Experimental validation in SW1573 cells demonstrated ≥70% degradation efficacy, highlighting its role in synthesizing PROTAC K-Ras Degrader-1 .
Q. How does this compound differ from other PROTAC linkers in targeting RAS isoforms?
Unlike pan-RAS inhibitors, this conjugate specifically targets K-Ras through its ligand moiety, which binds to oncogenic K-Ras mutants (e.g., G12C). The linker’s design avoids steric hindrance with effector-binding regions, a challenge observed in non-covalent inhibitors. Computational modeling of K-Ras interactions (e.g., with Calmodulin) informs linker optimization to preserve binding kinetics while enabling E3 ligase recruitment .
Advanced Research Questions
Q. What experimental strategies are recommended to validate target engagement and degradation specificity of this compound?
- Mass Spectrometry Imaging (MSI): Quantify compound disposition in tissues/cell models to confirm intracellular accumulation and target binding .
- Orthogonal assays: Use thermal shift assays (TSA) to measure K-Ras stability post-treatment and immunoblotting to monitor ubiquitination.
- Negative controls: Employ linker-only or ligand-only analogs to rule out off-target degradation. Include RAS-wild-type vs. mutant cell lines (e.g., SW1573 with KRAS mutations) to assess isoform specificity .
Q. How can researchers address contradictions in degradation efficacy across different KRAS-mutant cell lines?
Discrepancies may arise from variations in E3 ligase expression (e.g., CRBN vs. VHL), cellular proteasome activity, or KRAS mutation-specific binding affinities. To mitigate:
- Proteomic profiling: Screen cell lines for E3 ligase abundance and correlate with degradation outcomes.
- Linker optimization: Adjust linker hydrophobicity or length to improve ternary complex formation in low-efficacy models.
- Data normalization: Use isogenic cell pairs (wild-type vs. mutant KRAS) to isolate mutation-dependent effects .
Q. What computational tools are suitable for modeling the interaction between this compound and its target?
Molecular dynamics (MD) simulations and docking studies (e.g., using Rosetta or GROMACS) can predict binding modes of the conjugate with K-Ras mutants. These models should integrate experimental data, such as mutational analysis of K-Ras-Calmodulin interfaces, to refine predictions of linker flexibility and ternary complex stability .
Q. How should researchers optimize synthesis protocols for this compound to enhance reproducibility?
- Stepwise purification: Use HPLC-MS to isolate intermediates during linker-ligand conjugation, minimizing byproducts.
- Stability testing: Assess conjugate integrity under physiological pH and temperature to identify degradation-prone motifs.
- Batch documentation: Record synthetic conditions (e.g., solvent polarity, reaction time) to trace variability in biological activity .
Methodological Considerations
Q. What are the key challenges in quantifying K-Ras degradation kinetics using this conjugate?
Challenges include transient ternary complex formation and rapid proteasomal turnover. Solutions:
- Pulse-chase assays: Track K-Ras half-life via cycloheximide treatment and time-course immunoblotting.
- Live-cell imaging: Use fluorescently tagged K-Ras to monitor real-time degradation .
Q. How can researchers ensure data rigor when interpreting PROTAC-mediated K-Ras degradation?
- Dose-response validation: Test multiple concentrations to establish a degradation EC50 and rule out nonspecific effects at high doses.
- Rescue experiments: Re-express K-Ras in degraded cells to confirm phenotype reversibility.
- Peer-reviewed protocols: Adopt standardized guidelines for PROTAC characterization, as outlined in journals focusing on chemical biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
